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Compound of Interest

2-Amino-4'-
Compound Name:
methoxybenzophenone

cat. No.: B2966073

An In-Depth Technical Guide to the Physical and Spectroscopic Properties of 2-Amino-4'-
methoxybenzophenone

Introduction: Unveiling a Key Chemical Intermediate

2-Amino-4'-methoxybenzophenone (CAS No. 36192-61-7) is a substituted aromatic ketone
of significant interest in synthetic organic chemistry. Its unique bifunctional nature, possessing
both a nucleophilic amino group and a conjugated ketone system, renders it a valuable
precursor in the synthesis of a wide array of more complex molecules. It serves as a critical
building block in the development of pharmaceuticals, agrochemicals, and high-performance
materials such as UV absorbers and pigments.[1] Understanding its fundamental physical and
spectroscopic characteristics is paramount for researchers and process chemists who wish to
utilize this compound effectively, predict its reactivity, and ensure its quality.

This guide provides a comprehensive, research-grade overview of 2-Amino-4'-
methoxybenzophenone, moving beyond a simple data sheet to offer insights into the
interpretation of its spectral data and the methodologies for their acquisition. The information
presented herein is synthesized from established chemical data sources to provide a reliable
and practical resource for laboratory professionals.

Molecular Structure and Physicochemical
Properties
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The structural arrangement of 2-Amino-4'-methoxybenzophenone, featuring an
aminobenzoyl group linked to a methoxyphenyl group, dictates its chemical behavior and
physical properties.

Figure 1: Chemical Structure of 2-Amino-4'-methoxybenzophenone.

The key physicochemical properties are summarized below for quick reference. These
parameters are essential for determining appropriate solvents, reaction conditions, and storage

protocols.

Property Value Source

Molecular Formula C14H13NO2 [1]

Molecular Weight 227.26 g/mol [1]

CAS Number 36192-61-7 [1]
White to yellow crystalline

Appearance [2]
powder

Melting Point 59-64 °C (varies with purity) [2][3]

Boiling Point ~150-160 °C at 5 mmHg [3]
Soluble in ethanol, ether, and

Solubility other organic solvents; [3114]

insoluble in water.

Store at room temperature in a
Storage _ [1]
dry, well-ventilated area.

Spectroscopic Data and Interpretation

Spectroscopic analysis provides an unambiguous fingerprint of a molecule. The following
sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for 2-Amino-4'-methoxybenzophenone, along with expert
interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

The *H NMR spectrum provides information on the number of different types of protons, their
electronic environment, and their proximity to other protons.

Chemical Shift (5, o . Provisional
Multiplicity Integration .
ppm) Assignment

Aromatic H (ortho to

~7.6-7.8 Doublet 2H .
C=0, methoxy-ring)
Aromatic H (remaining
~7.3-75 Multiplet 3H protons on amino-
ring)
Aromatic H (ortho to -
~6.8-7.0 Doublet 2H
OCHs3)
~55-6.5 Broad Singlet 2H -NHz (amine)
~3.8-3.9 Singlet 3H -OCHs (methoxy)

Expert Interpretation:

e Aromatic Region (6.8-7.8 ppm): The signals are split into distinct groups due to the different
electronic environments of the two aromatic rings. The two protons ortho to the electron-
withdrawing carbonyl group on the methoxy-substituted ring are expected to be the most
downfield. The protons on the amino-substituted ring are more shielded and appear further
upfield.

e Amine Protons (~5.5-6.5 ppm): The protons of the primary amine typically appear as a broad
singlet. The exact chemical shift and broadness can be highly dependent on the solvent,
concentration, and temperature, and the signal may exchange with D20.

e Methoxy Protons (~3.8-3.9 ppm): The three equivalent protons of the methoxy group appear
as a sharp singlet, a characteristic signal for this functional group.
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The 3C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and
provides information about their hybridization and electronic environment.

Chemical Shift (6, ppm) Provisional Assignment
~195 - 198 C=0 (ketone)

~163 - 165 Aromatic C-OCHs

~150 - 152 Aromatic C-NH:z

~130 - 138 Aromatic CH & Quaternary C
~113-118 Aromatic CH

~55 - 56 -OCHs

Expert Interpretation:

e Carbonyl Carbon (~195-198 ppm): The ketone carbonyl carbon is the most deshielded and
appears significantly downfield.

o Substituted Aromatic Carbons: The carbons directly attached to the oxygen (C-OCHs) and
nitrogen (C-NHz) atoms are highly influenced by these heteroatoms and have distinct
chemical shifts.

e Aromatic CH Carbons: The remaining aromatic carbons appear in the typical range of 110-
140 ppm. Precise assignment requires advanced 2D NMR techniques but the distinct signals
confirm the presence of the two differently substituted rings.

e Methoxy Carbon (~55-56 ppm): The carbon of the methoxy group is highly shielded
compared to the aromatic carbons and appears upfield.

This protocol ensures the acquisition of high-quality, reproducible NMR data.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2966073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

1. Sample Preparation
~10-15 mg of sample dissolved in
~0.6 mL of deuterated solvent
(e.g., CDCIs or DMSO-ds).

Use a 400 MHz (or higher) spectromete
Tune and shim the instrument.

'

3. IH NMR Acquisition }

=

2. Instrument Setup j
r.

Acquire with a standard pulse sequence
Set appropriate spectral width (~16 ppm)
and number of scans (~16-32).

'

4. 13C NMR Acquisition
Use a proton-decoupled pulse sequence.
Set spectral width (~240 ppm).
Increase scans (~1024 or more)

for good signal-to-noise.

:

5. Data Processing
Apply Fourier transform, phase correction,

7> )

7 C )

and baseline correction.
Calibrate spectrum to residual
solvent peak.

7 > )

Click to download full resolution via product page

Figure 2: Standard workflow for NMR analysis.

o Sample Preparation: Accurately weigh 10-15 mg of 2-Amino-4'-methoxybenzophenone
and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d,
CDCI3) in a5 mm NMR tube. Ensure the sample is fully dissolved.
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 Instrument Calibration: Use a spectrometer with a field strength of at least 400 MHz. Before

data acquisition, the instrument must be properly tuned to the correct frequency and the

magnetic field homogeneity optimized (shimming) to ensure high resolution.

e 1H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A

sufficient number of scans (e.g., 16-32) should be averaged to achieve an adequate signal-

to-noise ratio.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g.,

zgpg30). A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation

delay may be necessary due to the low natural abundance of 13C.

o Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier

transform. The resulting spectrum should be phase-corrected and baseline-corrected.

Reference the spectrum by setting the chemical shift of the residual solvent peak (e.g.,
CDCls at 7.26 ppm for *H, 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Wavenumber (cm~12)

Intensity

Assignment

3450 - 3300 Strong, Doublet N-H Stretch (primary amine)
3100 - 3000 Medium Aromatic C-H Stretch
2950 - 2850 Medium Aliphatic C-H Stretch (-OCHs)
C=0 Stretch (ketone,
1640 - 1620 Strong ]
conjugated)
N-H Bend (amine) & Aromatic
1600 - 1580 Strong
C=C Stretch
1260 - 1240 Strong Aryl-O Stretch (asymmetric)
1170 - 1150 Strong C-N Stretch
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Expert Interpretation:

e N-H Stretch (3450-3300 cm™1): The presence of a primary amine (-NHz) is unequivocally
confirmed by a characteristic doublet in this region, corresponding to the symmetric and
asymmetric stretching vibrations of the N-H bonds.

e C=0 Stretch (1640-1620 cm~1): The strong absorption band for the ketone carbonyl is found
at a lower frequency than a typical acyclic ketone (~1715 cm~1) due to conjugation with the
two aromatic rings, which weakens the C=0 double bond.

e Aryl-O Stretch (1260-1240 cm™1): A strong, prominent peak in this region is characteristic of
the asymmetric C-O-C stretch of the aryl ether (methoxy group).

Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of

solid samples.

o Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record
a background spectrum of the empty crystal. This is crucial as it will be subtracted from the
sample spectrum to remove interference from atmospheric CO2 and Hz0.

o Sample Application: Place a small amount of the solid 2-Amino-4'-methoxybenzophenone
powder directly onto the ATR crystal.

o Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact
between the sample and the crystal. Good contact is essential for a high-quality spectrum.

o Data Acquisition: Record the sample spectrum over the range of 4000 to 400 cm~1. Co-
adding multiple scans (e.g., 16-32) will improve the signal-to-noise ratio. The final spectrum
is automatically displayed as absorbance or transmittance after background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural
information based on its fragmentation patterns.

e Molecular lon (M*): For C14H13NO2, the expected monoisotopic mass is 227.0946 Da. In a
low-resolution mass spectrum, this will appear as a peak at m/z = 227.
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» Key Fragmentation: Electron lonization (EI) would likely induce fragmentation via cleavage
adjacent to the carbonyl group (alpha-cleavage).

[C14aH13NO2]*
m/z = 227

a-cleavage \a-cleavage

[C7H7O]* [C7HeN]*
m/z = 107 m/z = 104
(Methoxybenzoyl cation) (Aminophenyl radical)

Click to download full resolution via product page
Figure 3: Plausible fragmentation pathway in EI-MS.

Electrospray lonization (ESI) is a soft ionization technique suitable for polar molecules, often
used with liquid chromatography (LC-MS).

e Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.[5] The solvent should be compatible with
the mobile phase if using LC-MS.

e Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure mass
accuracy. Set the instrument to operate in positive ion mode (ESI+) to detect the protonated
molecule [M+H]*.

o Data Acquisition: Infuse the sample solution directly into the ESI source at a constant flow
rate (e.g., 5-10 pL/min). Acquire data over a mass range that includes the expected
molecular ion (e.g., m/z 50-500). The primary ion observed will be the protonated molecule,
[M+H]*, at m/z = 228.

Conclusion

The data and protocols presented in this guide offer a robust framework for the identification,
characterization, and quality control of 2-Amino-4'-methoxybenzophenone. A thorough
understanding of its NMR, IR, and MS spectral features is indispensable for any scientist
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working with this versatile chemical intermediate. The detailed methodologies provide a
standardized approach to ensure the generation of reliable and accurate analytical data,
underpinning the integrity of research and development efforts in pharmaceuticals, materials
science, and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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